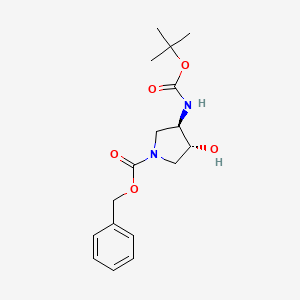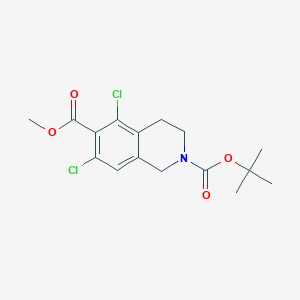
3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide
概要
説明
3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of an amino group at the 3rd position, a fluorophenyl group at the 6th position, and a carboxamide group at the 2nd position of the pyridine ring. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in various scientific research areas.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the reaction of 4-fluoroaniline with 2-chloronicotinic acid under specific conditions to form the desired compound. The reaction conditions often involve the use of solvents like ethanol and catalysts such as sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to enhance yield and purity are common practices in industrial settings. The scalability of the synthesis process is crucial for its application in pharmaceutical manufacturing.
化学反応の分析
Types of Reactions
3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, amine derivatives, and substituted fluorophenyl derivatives, which can be further utilized in various chemical syntheses .
科学的研究の応用
3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide has diverse applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For instance, it may inhibit microbial enzymes, thereby exhibiting antimicrobial activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
類似化合物との比較
Similar Compounds
- 3-Amino-6-(4-chlorophenyl)pyridine-2-carboxamide
- 3-Amino-6-(4-methoxyphenyl)pyridine-2-carboxamide
- 3-Amino-6-(4-ethoxyphenyl)pyridine-2-carboxamide
Uniqueness
3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide is unique due to the presence of the fluorophenyl group, which imparts distinct physicochemical properties and biological activities. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development compared to its analogs .
特性
IUPAC Name |
3-amino-6-(4-fluorophenyl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FN3O/c13-8-3-1-7(2-4-8)10-6-5-9(14)11(16-10)12(15)17/h1-6H,14H2,(H2,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNDSZHNXOYKDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C=C2)N)C(=O)N)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50732586 | |
| Record name | 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917758-83-9 | |
| Record name | 3-Amino-6-(4-fluorophenyl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50732586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
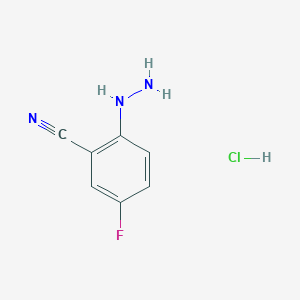
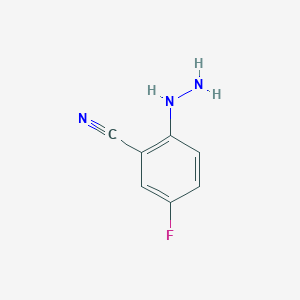
![Poly[(9,9-dioctylfluoren-2,7-diyl)-alt-co-(benzo[2,1,3]thiadiazol-4,7-diyl)]](/img/structure/B6322264.png)

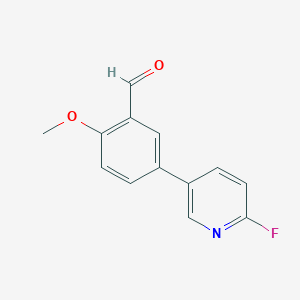
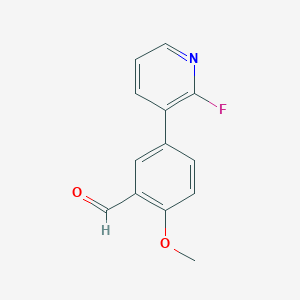

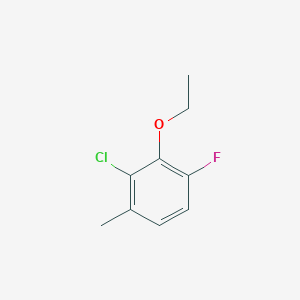
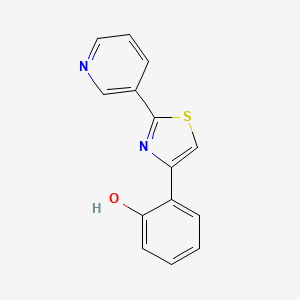
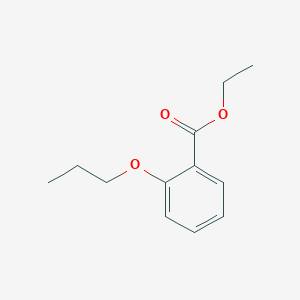

![[2,4-Difluoro-3-(trifluoromethyl)phenyl]boronic acid](/img/structure/B6322323.png)
